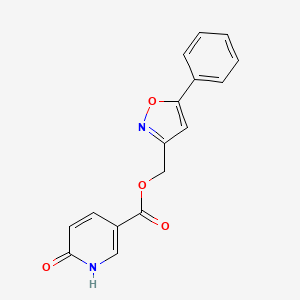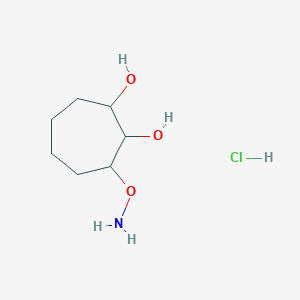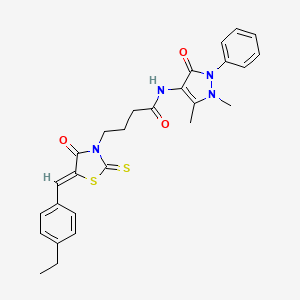![molecular formula C23H22ClN7O3 B2826543 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone CAS No. 920369-60-4](/img/structure/B2826543.png)
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone is a small molecule that has been studied for its potential in cancer treatment . It features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Chemical Reactions Analysis
This compound has been studied for its inhibitory activity against CDK2/cyclin A2 . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 .Scientific Research Applications
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of various novel heterocyclic compounds. For instance, research has demonstrated the preparation of new pyrazole and pyrimidine derivatives, highlighting the compound's role in the development of new chemical entities. Such synthetic versatility is essential for exploring chemical space for potential therapeutic agents (Farag & Fahim, 2019).
Anticancer and Antituberculosis Activities
Several studies have focused on the anticancer and antituberculosis activities of derivatives of the compound. One study synthesized a series of derivatives and evaluated them for in vitro anticancer activity against human breast cancer cell lines, with some compounds showing significant activity (Mallikarjuna, Padmashali, & Sandeep, 2014). Another research effort found derivatives to possess good to excellent antimicrobial activity, highlighting the compound's potential in addressing bacterial infections and its role in antimicrobial resistance studies (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antimicrobial Activities
Research has also been conducted on the synthesis and evaluation of new triazolo[4,3-c]pyrimidines for their antimicrobial activities. These studies contribute to the development of novel antimicrobial agents, which are crucial in the fight against drug-resistant bacterial and fungal infections (Prasanna Kumara, Mohana, & Mallesha, 2013).
Medicinal Chemistry and Drug Development
The compound serves as a scaffold for medicinal chemistry efforts, leading to the development of new molecules with potential therapeutic applications. This includes the exploration of different biological activities, such as serotonin receptor antagonism, which could inform the development of new treatments for psychiatric disorders (Fuller, Snoddy, & Cohen, 1984).
Mechanism of Action
Target of Action
Similar compounds with a triazolo[4,5-d]pyrimidine core have been reported to interact with various targets, including cyclin-dependent kinases (cdks) and p300/cbp-associated factor (pcaf) . These targets play crucial roles in cell cycle regulation and gene expression, respectively .
Mode of Action
Compounds with similar structures have been reported to inhibit their targets by binding to their active sites . This binding can disrupt the normal function of the target protein, leading to changes in cellular processes such as cell cycle progression and gene expression .
Biochemical Pathways
Disruption of these pathways can lead to cell cycle arrest and altered gene expression patterns, which can ultimately result in cell death .
Pharmacokinetics
In silico admet studies of similar compounds suggest that they possess suitable pharmacokinetic properties
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines . This suggests that the compound may induce cell death in cancer cells, potentially through mechanisms such as cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins
Cellular Effects
Similar compounds have shown cytotoxic activities against various cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O3/c1-33-18-11-15(12-19(13-18)34-2)23(32)30-9-7-29(8-10-30)21-20-22(26-14-25-21)31(28-27-20)17-5-3-16(24)4-6-17/h3-6,11-14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYFJFJTYVVNRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2826461.png)
![Methyl (1R,4aR,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B2826464.png)

![2-[(2-aminophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2826466.png)

![1-(4-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2826470.png)

![1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2826474.png)

![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B2826476.png)


![Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2826481.png)
![5,6-dichloro-N-{2,6-dioxaspiro[4.5]decan-9-yl}-2-methylpyridine-3-carboxamide](/img/structure/B2826482.png)
